molecular formula C13H17BF3NO2S B8265263 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B8265263
M. Wt: 319.2 g/mol
InChI Key: TYJOISUHUOKWQN-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a specialized organic compound belonging to the family of pyridine derivatives. It features a trifluoromethyl group, a boronic ester, and a methylthio group on a pyridine ring, which endow it with unique reactivity and applications in various scientific fields.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Route 1: : Begins with 2-bromo-3-chloropyridine, which undergoes a trifluoromethylation reaction using a trifluoromethylating agent such as Ruppert-Prakash reagent (CF₃SiMe₃) in the presence of a catalyst like copper(I) iodide (CuI). This intermediate is then subjected to lithiation followed by treatment with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a base like potassium tert-butoxide (t-BuOK) to yield the desired product.

    • Route 2: : An alternative approach involves the direct borylation of 2-(methylthio)-5-(trifluoromethyl)pyridine using a transition-metal-catalyzed reaction, such as with palladium or nickel catalysts and diboron reagents under mild conditions.

  • Industrial Production Methods

    • Large-scale synthesis may incorporate continuous flow reactors to ensure precise control over reaction parameters, optimizing yield and purity. The use of solvent-free or greener solvents and reusable catalysts aligns with sustainable chemistry practices.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can be oxidized to introduce sulfoxide or sulfone functionalities.

    • Reduction: : Reduction processes can remove the trifluoromethyl group or modify the pyridine ring.

  • Common Reagents and Conditions

    • Oxidation: : Peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide.

    • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Substitution: : Various halides, organometallic reagents, or nucleophiles under specific temperature and solvent conditions.

  • Major Products Formed

    • Depending on the reactions, products can include sulfoxides, sulfones, de-trifluoromethylated derivatives, and pyridine ring-substituted compounds.

Scientific Research Applications

  • Chemistry: : Serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals due to its functional groups.

  • Biology: : Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

  • Medicine: : Investigated for its potential as a building block in drug design, particularly for compounds targeting neurological and inflammatory disorders.

  • Industry: : Utilized in materials science for creating advanced materials with unique electronic properties.

Mechanism of Action

  • Molecular Targets and Pathways

    • The compound can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. Its boronic ester moiety may bind to specific proteins, affecting their function.

Comparison with Similar Compounds

  • Comparison with Other Pyridine Derivatives

    • While similar to other pyridine derivatives with trifluoromethyl and methylthio groups, its boronic ester functionality provides distinct reactivity, making it valuable in cross-coupling reactions and bioconjugation processes.

  • Similar Compounds

    • 2-(Methylthio)-3-bromopyridine, 2-(Trifluoromethyl)-3-pyridineboronic acid, and 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

This compound’s unique structure allows for diverse applications across multiple scientific disciplines, highlighting its significance in modern research and industrial practices.

Properties

IUPAC Name

2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJOISUHUOKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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